5-(Benzyloxy)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(19)14-9-18-15-7-6-12(8-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFIFJDRBVOWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Characterization Techniques for 5 Benzyloxy 1h Indole 3 Carboxamide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are paramount in determining the molecular structure of 5-(Benzyloxy)-1H-indole-3-carboxamide. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic and molecular arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the indole (B1671886) ring and the benzyl (B1604629) group would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The benzylic protons (-O-CH₂-Ph) would likely produce a characteristic singlet around δ 5.1 ppm. The protons of the carboxamide group (-CONH₂) would be observed as broad singlets, and the N-H proton of the indole ring would also present as a broad singlet, often at a higher chemical shift.
A representative, though not experimentally derived, data table for the expected NMR shifts is provided below for illustrative purposes.
Interactive Data Table: Predicted NMR Data for this compound
| Analysis Type | Predicted Chemical Shift (δ ppm) | Atom |
| ¹H NMR | ~8.1 (br s) | Indole N-H |
| ¹H NMR | ~7.2-7.8 (m) | Aromatic H |
| ¹H NMR | ~7.0 (br s) | Amide -NH₂ |
| ¹H NMR | ~5.1 (s) | Benzylic -CH₂- |
| ¹³C NMR | ~168 | Carbonyl C=O |
| ¹³C NMR | ~110-155 | Aromatic C |
| ¹³C NMR | ~70 | Benzylic -CH₂- |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the indole and amide groups (around 3400-3200 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1660 cm⁻¹), C-O stretching for the benzyloxy ether linkage (around 1240 cm⁻¹), and C-H stretching vibrations for the aromatic and benzylic groups.
An illustrative table of expected IR absorption bands is presented below.
Interactive Data Table: Predicted IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Indole & Amide) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Amide) | ~1660 |
| C-O Stretch (Ether) | ~1240 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. Fragmentation would likely involve cleavage of the benzyl group or loss of the carboxamide group, providing further evidence for the proposed structure.
Chromatographic Techniques for Compound Purity and Isolation (e.g., TLC)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Thin-layer chromatography (TLC) is a simple, rapid, and versatile method for this purpose. In the analysis of this compound, a small spot of the compound solution is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The purity of the compound can be qualitatively assessed by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific chromatographic conditions.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula of this compound (C₁₆H₁₄N₂O₂). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and supports the assigned molecular formula.
A table showing the calculated elemental composition is provided below.
Interactive Data Table: Calculated Elemental Analysis for C₁₆H₁₄N₂O₂
| Element | Symbol | Atomic Weight | Calculated Percentage |
| Carbon | C | 12.01 | 72.17% |
| Hydrogen | H | 1.01 | 5.30% |
| Nitrogen | N | 14.01 | 10.52% |
| Oxygen | O | 16.00 | 12.01% |
Pharmacological and Biochemical Investigations of 5 Benzyloxy 1h Indole 3 Carboxamide and Analogous Indole Derivatives
In Vitro Target Interaction and Modulatory Studies
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitutions on the indole ring, such as the benzyloxy group at the 5-position and the carboxamide at the 3-position, dictate the molecule's interaction with biological targets. This section explores the enzymatic inhibition and receptor binding activities of 5-(Benzyloxy)-1H-indole-3-carboxamide and its structural analogs.
Enzyme Inhibition Assays
The potential for indole derivatives to act as enzyme inhibitors is a well-established area of research. By drawing parallels from structurally similar compounds, the inhibitory profile of this compound against several key enzymes can be inferred.
Aldose reductase (AR) is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications. nih.gov The structural analog, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, has been identified as an effective inhibitor of this enzyme. nih.govresearchgate.netbibliotekanauki.pl Studies have shown that this compound exhibits potent inhibition of both rat and human aldose reductase, with IC₅₀ values in the submicromolar and low micromolar ranges, respectively. nih.govbibliotekanauki.pl
Furthermore, [5-(benzyloxy)-1H-indol-1-yl]acetic acid demonstrates significant selectivity for aldose reductase over the closely related aldehyde reductase, with a selectivity factor of approximately 50. nih.govbibliotekanauki.pl At the organ level, this compound effectively inhibited the accumulation of sorbitol in isolated rat lenses in a concentration-dependent manner. nih.govresearchgate.net Molecular docking simulations were performed to identify the crucial interactions within the enzyme's binding site. nih.gov These findings suggest that the 5-(benzyloxy)-indole scaffold is a promising framework for developing potent and selective aldose reductase inhibitors. bibliotekanauki.pl
| Enzyme Source | IC₅₀ Value | Reference |
|---|---|---|
| Rat Aldose Reductase | Submicromolar range | nih.govbibliotekanauki.pl |
| Human Aldose Reductase | Low micromolar range | nih.govbibliotekanauki.pl |
Tyrosinase is a key metalloenzyme that regulates melanin (B1238610) biosynthesis; its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. rsc.orgnih.gov While direct studies on this compound are limited, research on 1-benzyl-indole hybrid thiosemicarbazone derivatives provides valuable insights. rsc.orgnih.gov These compounds, which combine the indole core with a thiosemicarbazone moiety, have shown moderate to very good inhibitory potential against mushroom tyrosinase. rsc.orgnih.gov
A series of these derivatives displayed half-maximal inhibitory concentrations (IC₅₀) ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. rsc.orgnih.gov Structure-activity relationship (SAR) analysis revealed that the thiosemicarbazone scaffold is a critical component for activity, likely through its ability to chelate the copper ions in the tyrosinase active site. nih.gov Furthermore, substitutions on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety influence the inhibitory potential. rsc.orgnih.gov The indole framework itself is considered a foundational structure for the design of novel tyrosinase inhibitors. nih.gov
| Compound Series | IC₅₀ Range (μM) | Key Structural Feature | Reference |
|---|---|---|---|
| 5(a-r) | 12.40 to 47.24 | N-1 and C-3 substituted indole-based thiosemicarbazones | rsc.orgnih.gov |
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov The typical pharmacophore of an HDAC inhibitor consists of a cap group, a linker, and a zinc-binding group. nih.gov Indole-acylhydrazone derivatives have been investigated as potential HDAC inhibitors, where the indole moiety can serve as the cap group. nih.gov
Studies on indole-acylhydrazone derivatives containing 4-pyridone have been introduced as potential HDAC inhibitors. nih.gov Similarly, a class of HDAC inhibitors with a benzoylhydrazide scaffold was found to be a competitive inhibitor selective for class I HDACs (HDAC1, 2, and 3). nih.gov The structural elements of this compound, particularly the indole "cap" and the carboxamide linker, align with the general features of known HDAC inhibitors, suggesting a potential for interaction with these enzymes.
Acetylcholinesterase (AChE) is a primary target in the management of Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com While simple indoles exhibit low AChE inhibitory activity, the addition of side chains can significantly enhance potency. nih.gov Research into indole-isoxazole carbohydrazide (B1668358) derivatives has identified compounds with significant AChE inhibition, with IC₅₀ values ranging from 0.27 ± 0.01 to 21.5 ± 1.07 µM. nih.gov Kinetic studies indicated a competitive inhibition pattern for the most potent of these compounds. nih.gov
Furthermore, it has been proposed that the indole nucleus can enhance cholinesterase inhibition by lodging in the peripheral anionic site (PAS) of the enzyme. nih.gov The related compound Indole-3-carbinol and its dimer have also been shown to inhibit AChE with IC₅₀ values of 18.98 µM and 11.84 µM, respectively. mdpi.com These findings suggest that indole carboxamide derivatives have the potential to act as AChE inhibitors, with the specific nature of the side chains dictating the potency and mechanism of action.
| Compound Type | Reported IC₅₀ Values (μM) | Reference |
|---|---|---|
| Indole-isoxazole carbohydrazides | 0.27 to 21.5 | nih.gov |
| Indole-3-carbinol (I3C) | 18.98 | mdpi.com |
| Diindolylmethane (DIM) | 11.84 | mdpi.com |
Receptor Binding and Ligand Activity Evaluations
Beyond enzyme inhibition, indole-3-carboxamide derivatives have been extensively studied as ligands for various receptors, most notably the cannabinoid receptors. These investigations reveal that subtle structural modifications can lead to significant changes in receptor potency and efficacy.
Separately, the structural analog [5-(benzyloxy)-1H-indol-1-yl]acetic acid was identified as a ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), although it exhibited relatively low activity. nih.govbibliotekanauki.pl This indicates that the 5-(benzyloxy)-indole core can interact with nuclear receptors, expanding the potential pharmacological profile of its derivatives.
| Compound | CB1 Receptor EC₅₀ (nM) | CB2 Receptor EC₅₀ (nM) | Reference |
|---|---|---|---|
| 5F-MDMB-PICA | 3.26 | 0.87 | nih.gov |
| ADB-FUBINACA | 0.69 | 0.59 | nih.gov |
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Ligand Interaction Studies
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govplos.org It plays a crucial role in regulating adipocyte differentiation, glucose metabolism, and inflammation. nih.govplos.orgmdpi.com PPARγ forms a heterodimer with the retinoid X receptor (RXR), and upon ligand binding, it recruits coactivators to regulate the transcription of target genes. mdpi.com
The ligands for PPARγ are diverse and include the thiazolidinedione (TZD) class of antidiabetic drugs, such as rosiglitazone (B1679542) and pioglitazone, as well as naturally occurring compounds like the prostaglandin (B15479496) derivative 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). nih.govnih.govnih.gov Research has also identified various heterocyclic compounds, including indole derivatives, as PPARγ ligands. The interaction of these ligands with the receptor's ligand-binding domain (LBD) is key to their function. The PPARγ LBD has a distinct Y-shaped structure, which is divided into two sub-pockets. mdpi.com The specific pocket a ligand binds to and the resulting conformational change in the receptor determine its biological activity, influencing whether it acts as a full or partial agonist. mdpi.com For instance, studies have shown that different indole derivatives can act as PPARγ agonists, with their potency and efficacy influenced by substitutions on the indole ring. mdpi.com This interaction modulates the expression of PPARγ target genes, making it a significant area of investigation for therapeutic applications in metabolic diseases and inflammation. nih.govmdpi.com
Serotonin (B10506) (5-HT2C) Receptor Antagonism by Indole-3-carboxamide Variants
The serotonin 5-HT2C receptor is a G protein-coupled receptor (GPCR) that binds the neurotransmitter serotonin. wikipedia.org These receptors are predominantly found in the central nervous system, including the choroid plexus, hippocampus, and substantia nigra, and are involved in regulating mood, anxiety, appetite, and behavior. wikipedia.org Pharmacological antagonism of the 5-HT2C receptor is a recognized strategy in the development of treatments for depression and anxiety. nih.govdrugbank.com
The indole nucleus is a common scaffold in the design of ligands for serotonin receptors. nih.govnih.gov Specifically, variants of indole-3-carboxamide and related structures have been investigated for their interaction with the 5-HT2C receptor. nih.govnih.gov While much research has focused on agonists for conditions like obesity, the development of antagonists is also a key area of interest. nih.govnih.gov For example, the modification of the indole scaffold has led to the identification of potent 5-HT3 receptor antagonists, demonstrating the versatility of this chemical structure in targeting serotonin receptor subtypes. nih.gov The generation of multiple 5-HT2C receptor isoforms through processes like RNA editing presents a complex pharmacological challenge, as these isoforms can have distinct properties. frontiersin.org Research into how different indole-based ligands, including carboxamide derivatives, interact with these various receptor forms is ongoing to develop more selective therapeutics. nih.govfrontiersin.org
Dopamine (B1211576) D2/D3 Receptor Ligand Research on Structurally Related Indoles
Dopamine D2-like receptors, which include the D2, D3, and D4 subtypes, are critical GPCR targets for drugs treating neuropsychiatric conditions. nih.gov The dopamine D3 receptor, in particular, is a key target for antipsychotic and anti-Parkinsonian medications. nih.gov Due to the high homology between D2 and D3 receptors, designing subtype-selective ligands is a significant challenge in drug discovery. elifesciences.org
Indole-based structures are among the scaffolds that have been explored for the development of D2/D3 receptor ligands. nih.gov Structural studies have provided insight into how these ligands bind. For example, the crystal structure of the D3 receptor bound to a bitopic agonist containing a 1H-indole-2-carboxamide moiety revealed a specific binding pocket at the receptor's extracellular region. nih.gov This research showed that the indole group of the ligand stacks with a histidine residue (H291.32), and the linker connecting the pharmacophore components plays an active role in D3 receptor-selective binding and function. nih.gov Further computational and experimental studies have shown that different ligand scaffolds can stabilize distinct inactive conformations of the D2 and D3 receptors, which may correspond to different levels of inverse agonism. elifesciences.org Understanding these detailed structural interactions is crucial for designing novel indole-based ligands with improved selectivity and desired pharmacological profiles for the D3 receptor. nih.govnih.gov
Biological Activity Screening
Antimicrobial Activity against Pathogenic Strains
Indole-3-carboxamide derivatives have been evaluated for their antimicrobial activity against a range of pathogenic bacteria. nih.govnih.gov Studies have demonstrated that these compounds possess activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, various indole carboxamide derivatives have shown inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov In some cases, the activity against S. aureus was comparable to the standard antibiotic ampicillin. nih.gov
Research into α,ω-di(indole-3-carboxamido)polyamine derivatives has identified analogues with notable antimicrobial properties. nih.gov Specifically, 5-bromo-substituted indole analogues demonstrated broad-spectrum activity. nih.gov One such analogue, a 5-bromo-indole-3-carboxamide derivative of a specific polyamine (PA-3-6-3), was particularly effective against S. aureus and the Gram-negative bacterium Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MIC) as low as ≤ 0.28 µM. nih.gov Furthermore, some of these indole carboxamide conjugates have been shown to act as antibiotic potentiators, enhancing the activity of conventional antibiotics like doxycycline (B596269) and erythromycin (B1671065) against resistant strains such as Pseudomonas aeruginosa and Escherichia coli. nih.gov The mechanism for this activity is suggested to involve the perturbation of the bacterial membrane. nih.gov
Table 1: Antibacterial Activity of Selected Indole Carboxamide Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Indole-3-carboxamide derivatives | Staphylococcus aureus | Active (comparable to ampicillin) | nih.gov |
| Indole-3-carboxamide derivatives | Bacillus subtilis | Better inhibition than 2-substituted congeners | nih.gov |
| Indole-3-carboxamide derivatives | Escherichia coli | MIC values 20- to 100-fold smaller than ciprofloxacin/ampicillin | nih.gov |
| α,ω-di-(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus (MRSA) | Intrinsic antimicrobial activity | nih.gov |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Staphylococcus aureus | MIC ≤ 0.28 µM | nih.gov |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Acinetobacter baumannii | MIC ≤ 0.28 µM | nih.gov |
| 5-Bromo-indole-3-carboxamide-PA3-7-3 | Pseudomonas aeruginosa | Potentiates doxycycline | nih.gov |
| 5-Bromo-indole-3-carboxamide-PA3-7-3 | Escherichia coli | Potentiates erythromycin | nih.gov |
In addition to antibacterial effects, indole-based compounds, including carboxamide derivatives, have been investigated for their antifungal properties. nih.govnih.gov Screenings have been conducted against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans. nih.govnih.gov
Studies comparing different indole derivatives found that indole carboxamides exhibited higher antifungal activity than analogous indole propanamide derivatives. nih.gov The MIC values determined for some indole carboxamides showed them to be effective inhibitors of C. albicans. nih.gov In a separate study focusing on indole-3-carboxamido-polyamine conjugates, certain analogues displayed significant antifungal action. nih.gov For example, a 5-bromo-substituted indole-3-carboxamide conjugate (analogue 13b) showed noteworthy activity against Cryptococcus neoformans, with an MIC value of ≤ 0.28 µM. nih.gov This highlights the potential of the indole-3-carboxamide scaffold as a basis for the development of new antifungal agents.
Table 2: Antifungal Activity of Selected Indole Carboxamide Derivatives
| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Indole carboxamide derivatives | Candida albicans | Higher activity than propanamide derivatives | nih.gov |
| Indole carboxamide derivatives | Candida albicans | Good inhibition (low MIC values) | nih.gov |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Cryptococcus neoformans | MIC ≤ 0.28 µM | nih.gov |
| 5-bromoindole-3-glyoxamido spermine | Fungi (unspecified) | Intrinsic antimicrobial activities | nih.gov |
Antimycobacterial Potential of 5-Benzyloxyindole (B140440) Derivatives
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for new chemical entities (NCEs) for tuberculosis treatment. nih.gov Indole derivatives, including those with a benzyloxy moiety, have been explored as a promising scaffold for novel anti-TB agents.
In one study, a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was synthesized and evaluated for activity against Mtb H37Rv strains. nih.gov Many of these compounds showed significant in vitro efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16 µg/mL. nih.gov Notably, the compound featuring a 3,4-dichlorobenzyl substituent was the most active, with an MIC of 0.25 µg/mL and a selectivity index greater than 200. nih.gov This derivative also demonstrated equipotent activity against drug-resistant Mtb strains and showed a synergistic effect with streptomycin. nih.gov
Other research has focused on the indole-2-carboxamide scaffold, identifying the trehalose (B1683222) monomycolate transporter MmpL3 as a likely target for their antimycobacterial action. nih.gov This has led to the development of analogs with potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. nih.gov Similarly, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested, with two compounds showing MICs comparable to the first-line drug isoniazid (B1672263) while remaining non-toxic to Vero and HepG2 cells. nih.gov These findings highlight the potential of incorporating a benzyloxy group within various molecular frameworks to generate effective and selective antimycobacterial agents. nih.gov
Anticancer Research Perspectives
The indole nucleus is a key structural component in many compounds investigated for their anticancer properties. Research has explored the cytotoxicity of 5-benzyloxyindole derivatives against various cancer cell lines, their potential to enhance the effects of radiation therapy, and their activity in metabolic-related disorders like diabetes.
Derivatives of 5-benzyloxyindole have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Hybrid molecules combining N-benzylindole and barbituric acid structures have been synthesized and evaluated. nih.gov A series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs proved to be highly potent, with several compounds showing low nanomolar Growth Inhibitory (GI50) values against ovarian, renal, and breast cancer cell lines. nih.gov For instance, the 4-methoxy-N-benzyl analog (3d) had a GI50 of 20 nM against OVCAR-5 ovarian cancer cells, while the 4-methyl (3c) and 4-fluoro (3g) N-benzyl analogs showed a GI50 of 30 nM against MDA-MB-468 breast cancer cells. nih.gov
In a study of 5-hydroxyindole-3-carboxylic acid and ester derivatives, which are closely related to benzyloxy analogs, the ester derivative with a 4-methoxy group (compound 5d) was the most potent against the MCF-7 breast cancer cell line, with a half-maximal effective concentration (IC50) of 4.7 µM. nih.gov Indole chalcone (B49325) derivatives have also been assessed, with IC50 values against human colorectal cells (HCT-116) ranging from 10.70 to 553.94 µM. jchr.org Furthermore, a library of indolyl sulfonamides based on 4-indolyl and 5-indolyl frameworks was synthesized to target pancreatic cancer metabolism, with four compounds displaying IC50 values below 1 µM against one or more pancreatic cancer cell lines in an assay measuring inhibition of ATP production. nih.gov
| Compound Class | Specific Analog | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| N-Benzylindole Dimethylbarbituric Acid Hybrid | 4-Methoxy-N-benzyl analog (3d) | OVCAR-5 (Ovarian) | GI50 | 20 nM | nih.gov |
| N-Benzylindole Dimethylbarbituric Acid Hybrid | 4-Methoxy-N-benzyl analog (3d) | MDA-MB-468 (Breast) | GI50 | 40 nM | nih.gov |
| N-Benzylindole Dimethylbarbituric Acid Hybrid | 4-Methyl-N-benzyl analog (3c) | MDA-MB-468 (Breast) | GI50 | 30 nM | nih.gov |
| N-Benzylindole Dimethylbarbituric Acid Hybrid | 4-Fluoro-N-benzyl analog (3g) | MDA-MB-468 (Breast) | GI50 | 30 nM | nih.gov |
| N-Benzylindole Dimethylbarbituric Acid Hybrid | 4-Chloro-N-benzyl analog (3f) | A498 (Renal) | GI50 | 40 nM | nih.gov |
| 5-Hydroxyindole (B134679) Ester Derivative | Ester with 4-methoxy group (5d) | MCF-7 (Breast) | IC50 | 4.7 µM | nih.gov |
| Tetrahydropyrazino[1,2-a]indole-3-carboxamide | Compound 2b | MDA-MB-468 (Breast) | IC50 | Potent Activity | mdpi.com |
| Indolyl Sulfonamide | Not specified | Pancreatic Cancer Lines | IC50 | <1 µM | nih.gov |
Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy. A series of N-benzyl-1H-indol-3-yl derivatives have been specifically investigated for this property. researchgate.netsigmaaldrich.com Research into (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione and 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives revealed their potential as radiosensitizing agents when evaluated against the HT-29 human colon cancer cell line. researchgate.netsigmaaldrich.com Within this series, three pyrimidine-2,4,6-trione analogs (10a, 10b, and 10c) were identified as the most potent compounds. researchgate.netsigmaaldrich.com In contrast, the imidazolidine-2,4-dione analogs showed very poor radiosensitization activity. researchgate.net One notable compound, known as YTR107, which is a (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)trione, is believed to interfere with DNA damage repair mechanisms, thereby sensitizing various tumor cell lines to radiation. researchgate.net
The investigation of indole derivatives for antidiabetic properties is an emerging area of research. While direct studies on this compound are limited, related structures provide valuable insights. For example, 5-methoxy indole-2-carboxylic acid has been studied as a hypoglycemic agent. nih.gov In other heterocyclic systems like chromans, the introduction of a benzyloxy group has been shown to be a beneficial strategy. nih.gov Pharmacokinetic studies revealed that protecting a hydroxyl group as a benzyloxy ether led to a decrease in metabolism, resulting in a superior pharmacological profile for antidiabetic and hypolipidemic activities. nih.gov Additionally, spirooxindole derivatives, which are structurally related to indoles, have been shown to inhibit α-glucosidase and α-amylase, enzymes that are key targets in managing diabetes. rsc.org These findings suggest that the 5-benzyloxyindole scaffold is a promising starting point for the development of new antidiabetic drugs.
Structure-Activity Relationship (SAR) Elucidation
The biological potency of indole derivatives is highly dependent on the nature and position of various substituents on the indole core and its appended groups. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents.
For antimycobacterial activity, research on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates showed that substitutions on the N-benzyl ring significantly impact potency. nih.gov A compound with a 3,4-dichlorobenzyl substituent was identified as optimally active against M. tuberculosis. nih.gov In other classes of antimycobacterial agents, a clear correlation between lipophilicity (logP) and activity has been established, where intermediate lipophilicity often leads to the best results, likely by balancing cell wall permeation with aqueous solubility. mdpi.com
In the context of anticancer activity, SAR studies of N-benzylindole dimethylbarbituric acid hybrids revealed that small electron-donating or electron-withdrawing substituents at the 4-position of the N-benzyl ring, such as methyl, methoxy, fluoro, and chloro groups, result in highly potent anti-proliferative compounds. nih.gov For 5-hydroxyindole-3-carboxylic acid derivatives, converting the carboxylic acid at the C-3 position to an ester and adding a 4-methoxy group to an N-phenyl ring enhanced cytotoxicity against breast cancer cells. nih.gov Similarly, for tetrahydropyrazino[1,2-a]indole analogs, the introduction of substituents onto the N2-benzyl ring was found to alter both the growth inhibitory activity and the selectivity toward different tumor cell lines. mdpi.com These findings collectively demonstrate that strategic modification of substituents at the N-1, C-3, and C-5 positions of the indole scaffold is a key strategy for modulating biological potency and selectivity.
Positional and Stereochemical Impact on Pharmacological Profile
The precise placement of substituents on the indole ring and the three-dimensional arrangement of atoms are critical determinants of a compound's pharmacological activity. In the case of indole-3-carboxamide derivatives, shifting a substituent, such as the benzyloxy group, to different positions on the indole core can dramatically alter the molecule's interaction with its biological target.
Research on related indole structures has consistently demonstrated the profound impact of positional isomerism. For instance, studies on fungicidal aromatic heterocyclic carboxamides have shown that N-(biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide exhibits high activity against gray mold, whereas its corresponding 5-(trifluoromethyl)carboxamide isomer is devoid of such activity. researchgate.net This highlights that even a subtle shift in a functional group's location can lead to a complete loss of biological function. Similarly, investigations into indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker is crucial for inhibitory activity. While an indazole-3-carboxamide derivative showed potent inhibition of calcium influx, its reverse amide isomer was inactive, underscoring the stringent structural requirements for pharmacological efficacy. nih.gov
While direct comparative studies on the positional isomers of benzyloxy-1H-indole-3-carboxamide (i.e., 4-, 5-, 6-, and 7-benzyloxy analogs) are not extensively available in the public domain, the established principles of medicinal chemistry suggest that each isomer would exhibit a unique pharmacological profile. The electronic and steric properties of the benzyloxy group would influence the molecule's ability to fit into a binding pocket and form key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein. For example, the 5-position of the indole ring is often a key site for modification in the development of various receptor ligands. mdpi.com
Furthermore, the stereochemistry of the benzyloxy group, if it were to contain a chiral center, would also be a critical factor. It is well-established in drug design that enantiomers of a chiral drug can have significantly different potencies, efficacies, and even pharmacological activities. One enantiomer may fit perfectly into a receptor's binding site, while the other may have a much lower affinity or even interact with a different target altogether. Studies on conformationally constrained indole-3-carboxamide analogs as cannabinoid CB1 receptor agonists have shown that the biological activity is dependent on the absolute configuration of the chiral center within the tricyclic ring system. nih.gov
Table 1: Illustrative Data on the Impact of Positional Isomerism in Heterocyclic Carboxamides
| Compound/Isomer | Target/Activity | Observation | Reference |
| N-(biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | Gray Mold Fungicide | High Activity | researchgate.net |
| N-(biphenyl-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide | Gray Mold Fungicide | No Activity | researchgate.net |
| Indazole-3-carboxamide derivative | CRAC Channel Blocker | Potent Inhibition | nih.gov |
| Reverse Amide Isomer of Indazole-3-carboxamide | CRAC Channel Blocker | Inactive | nih.gov |
Rational Design Principles for Enhanced Activity and Selectivity
A key strategy in the rational design of indole-3-carboxamide derivatives involves exploring substitutions at various positions of the indole ring. As suggested by the importance of the 5-position, modifications at this site with different alkoxy groups or other functionalities can be a fruitful approach to modulate activity and selectivity. mdpi.com The nature of the substituent can influence the compound's lipophilicity, electronic distribution, and steric bulk, all of which are critical for receptor binding. For instance, in the design of novel 3-substituted-indole derivatives as H3 receptor antagonists, a benzyl tertiary amino moiety was incorporated, leading to compounds with potent antagonistic activity. nih.gov
Another important design principle is the use of molecular hybridization, where pharmacophoric elements from different known active compounds are combined into a single molecule. This approach aims to leverage the beneficial properties of each component to create a more effective agent. For example, novel indole-3-carboxylic acid derivatives have been designed as angiotensin II receptor 1 antagonists by incorporating structural features of known antagonists. nih.gov
Conformational constraint is another powerful tool in rational drug design. By rigidifying the structure of a flexible molecule like an indole-3-carboxamide, it is possible to lock it into a bioactive conformation, which can lead to a significant increase in potency. This was demonstrated in the development of tricyclic indole-3-carboxamides as CB1 receptor agonists, where the structurally restricted analogs were more potent than their unconstrained counterparts. nih.gov
Furthermore, computational modeling and in silico screening play an increasingly important role in the rational design process. These methods can predict how a molecule will bind to its target, allowing for the prioritization of compounds for synthesis and biological testing. This can significantly accelerate the drug discovery process and lead to the identification of more promising lead candidates.
Table 2: Key Rational Design Strategies for Indole Derivatives
| Design Strategy | Principle | Example Application | Reference |
| Positional Scanning | Systematically modifying substituents at different positions of the indole ring to identify optimal placement for activity. | General principle in indole-based drug design. | mdpi.com |
| Molecular Hybridization | Combining structural motifs from different active compounds to create a novel hybrid with enhanced properties. | Design of indole-3-carboxylic acid based angiotensin II receptor antagonists. | nih.gov |
| Conformational Constraint | Rigidifying the molecular structure to favor a bioactive conformation and improve potency. | Synthesis of tricyclic indole-3-carboxamides as potent CB1 agonists. | nih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. | General strategy in medicinal chemistry. | |
| In Silico Modeling | Using computational methods to predict binding affinity and guide the design of new compounds. | Widely used in modern drug discovery. |
Computational Chemistry and Molecular Modeling in 5 Benzyloxy 1h Indole 3 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 5-(Benzyloxy)-1H-indole-3-carboxamide, into the binding site of a target protein. The primary goal is to predict the binding conformation and affinity, which are crucial for assessing the compound's potential as a drug.
While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally related indole (B1671886) derivatives provide a clear framework for how such an analysis would be conducted. For instance, research on N-(Benzyloxy)-1H-indole-2-carboxamide derivatives involved in silico docking studies against the ornithine decarboxylase protein (PDB ID: 7ODC), a target for antifungal agents. ijaresm.com These studies revealed that the synthesized compounds exhibited good to moderate activity, comparable to the standard drug Fluconazole. ijaresm.com
In a typical molecular docking workflow for this compound, the three-dimensional structure of the compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The docking simulation would then be performed using software such as AutoDock, Schrödinger, or GOLD. nih.govijpsjournal.comresearchgate.net The results would be analyzed based on the binding energy and the interactions formed between the ligand and the amino acid residues of the protein's active site. For example, studies on other indole derivatives have highlighted the importance of hydrogen bonds and pi-stacked interactions in ligand binding. nih.gov
A hypothetical molecular docking study of this compound against a protein kinase, a common target for indole-based inhibitors, might reveal key interactions. The benzyloxy group could engage in hydrophobic interactions within a specific pocket of the active site, while the carboxamide moiety could form crucial hydrogen bonds with backbone or side-chain residues. The indole scaffold itself can participate in various interactions, including pi-stacking with aromatic amino acids like tyrosine or phenylalanine.
| Software | Key Features | Application in Indole Research |
|---|---|---|
| AutoDock | Automated docking of flexible ligands to rigid receptors. | Used for docking of 2-phenyl indole derivatives against EGFR kinase. ijpsjournal.com |
| Schrödinger Suite | Comprehensive suite for drug design, including ligand and protein preparation, and various docking algorithms. | Utilized for docking studies of indole derivatives against various targets. |
| PyRx | Virtual screening tool with a user-friendly interface for docking. | Employed in the docking of new heterocyclic scaffolds based on the indole moiety against antimicrobial targets. nih.gov |
| GOLD (Genetic Optimisation for Ligand Docking) | Utilizes a genetic algorithm for flexible ligand docking. | A common tool for predicting binding modes of diverse chemical scaffolds, including indoles. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective analogs.
For this compound, a QSAR study would involve a dataset of structurally similar indole-3-carboxamide derivatives with experimentally determined biological activities against a specific target. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a predictive model.
A hypothetical QSAR study on a series of 5-substituted indole-3-carboxamides might reveal that the size and electronic properties of the substituent at the 5-position are critical for activity. For instance, the presence of an electron-donating group like the benzyloxy group in this compound could be found to enhance activity. The model could also highlight the importance of the hydrogen bonding capacity of the carboxamide group for target interaction.
| Descriptor Class | Example Descriptors | Significance |
|---|---|---|
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |
| Steric | Molecular weight, molar volume, surface area | Reflect the size and shape of the molecule, which are important for fitting into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, which affects its absorption and distribution. |
| Topological | Connectivity indices, shape indices | Describe the atomic arrangement and branching of the molecule. |
Advanced Pharmacokinetic Prediction (ADMET in silico)
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a crucial component of modern drug discovery, as it allows for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.
For this compound, a variety of computational tools can be used to predict its ADMET properties. Web-based platforms like SwissADME and pkCSM, as well as commercial software packages, offer a range of predictive models. nih.gov These models are typically based on large datasets of experimental data and use QSAR-like approaches to make predictions.
Studies on other indole derivatives have demonstrated the application of these tools. For instance, in silico ADMET profiling of new 1-aryl-5-(3-azidopropyl)indol-4-ones indicated adequate values for absorption, distribution, and excretion, suggesting good bioavailability and low toxicity. nih.gov Similarly, the ADMET profiles of benzimidazole (B57391) derivatives, which share some structural similarities with indoles, have been predicted using tools like DATA Warrior and SwissADME. researchgate.net
A predictive ADMET analysis for this compound would likely assess its compliance with Lipinski's rule of five, which provides a general guideline for drug-likeness. The analysis would also predict its gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. For example, the benzyloxy group might influence the compound's lipophilicity and metabolic stability.
| Parameter | Description | In Silico Prediction Method |
|---|---|---|
| Absorption | The process by which a drug enters the bloodstream. | Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). |
| Metabolism | The chemical alteration of a drug by the body. | Prediction of inhibition or substrate specificity for cytochrome P450 (CYP) enzymes. |
| Excretion | The removal of a drug from the body. | Prediction of total clearance and renal clearance. |
| Toxicity | The adverse effects of a drug on the body. | Prediction of mutagenicity, carcinogenicity, hepatotoxicity, and other toxic endpoints. |
Density Functional Theory (DFT) Applications in Reaction Mechanism and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. In the context of this compound research, DFT can be applied to understand its intrinsic properties, such as its geometry, electronic charge distribution, and reactivity. It is also a powerful tool for elucidating the mechanisms of chemical reactions involved in the synthesis of indole derivatives.
DFT calculations can provide valuable insights into the stability of different conformers of this compound and the nature of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, which can also be calculated using DFT, visualizes the charge distribution and can help predict sites for electrophilic and nucleophilic attack.
While specific DFT studies on this compound are not extensively reported, research on other indole derivatives illustrates the power of this method. For example, DFT has been used to study the crystal structure and electronic properties of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. nih.gov In another study, DFT calculations were employed to investigate the mechanism of cycloaddition reactions involving indole derivatives.
A DFT study of this compound would likely involve geometry optimization to find the most stable conformation. This would be followed by the calculation of various electronic properties. The results could help rationalize the observed reactivity of the compound and provide a basis for understanding its interactions with biological targets at a fundamental electronic level.
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides the most stable 3D structure for use in docking and other modeling studies. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative potential, which are important for intermolecular interactions. |
| Reaction Energetics | Calculation of the energies of reactants, transition states, and products. | Elucidates reaction mechanisms and helps in optimizing synthetic routes. |
Future Research Trajectories and Therapeutic Implications of 5 Benzyloxy 1h Indole 3 Carboxamide
Lead Compound Optimization and Analog Design for Enhanced Efficacy
A lead compound is a chemical entity showing pharmacological or biological activity that serves as the starting point for drug development. ijddd.com The process of lead optimization involves the synthetic modification of this lead to improve its efficacy, selectivity, and pharmacokinetic properties. ijddd.com For 5-(Benzyloxy)-1H-indole-3-carboxamide, several rational design strategies can be employed to generate analogs with enhanced therapeutic potential.
Structural modifications to the indole (B1671886) core are a primary strategy for improving pharmacological versatility. researchgate.net The structural versatility of the indole scaffold is key to its widespread use in medicinal chemistry, as the addition of different substituents can significantly alter biological activity. nih.gov Key areas for modification on the this compound scaffold include the indole nitrogen (N1), the benzyloxy group at C5, and the terminal amide of the carboxamide side chain.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships is fundamental. This involves synthesizing a library of analogs where specific parts of the molecule are altered and then evaluating their biological activity. For instance, modifying the benzyl (B1604629) portion of the benzyloxy group—by introducing electron-donating or electron-withdrawing groups—could modulate binding affinity to a target protein. Similarly, altering the substituents on the amide nitrogen of the C3-carboxamide can influence solubility, cell permeability, and target engagement.
Scaffold Hopping and Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a common strategy in drug design. The benzyloxy group could be replaced with other bulky lipophilic groups to explore interactions within a target's binding pocket. The carboxamide group, a crucial hydrogen-bonding motif, could be replaced with bioisosteres like a tetrazole or other acidic functional groups to potentially improve metabolic stability or oral bioavailability.
Computational Modeling: Computer-aided drug design can accelerate the optimization process. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking simulations can predict how proposed structural changes might affect a compound's activity. nih.gov For example, docking studies could model the binding of this compound and its analogs to the active site of a target enzyme, guiding the design of new derivatives with improved binding energies. nih.gov
Below is a conceptual table outlining potential optimization strategies for the lead compound.
| Modification Site | Proposed Structural Change | Intended Outcome / Rationale |
| C5-Benzyloxy Group | Replace benzyl ring with other aryl or heteroaryl rings. | Explore different hydrophobic interactions; improve target selectivity. |
| Introduce substituents (e.g., F, Cl, OCH₃) onto the benzyl ring. | Modulate electronic properties and metabolic stability. | |
| C3-Carboxamide | Vary substituents on the amide nitrogen (e.g., alkyl, aryl, cyclic amines). | Alter solubility, permeability, and hydrogen bonding capacity. |
| Replace carboxamide with bioisosteres (e.g., tetrazole, acylsulfonamide). | Enhance metabolic stability and modify physicochemical properties. | |
| Indole N1-Position | Introduce small alkyl or acyl groups. | Block potential metabolism at this site; alter planarity and electronic distribution. |
These optimization strategies, driven by iterative cycles of design, synthesis, and biological testing, are crucial for transforming a promising lead compound like this compound into a viable drug candidate.
Exploration of Novel Biological Targets and Therapeutic Applications
Indole-based compounds are known to interact with a diverse range of biological targets, including enzymes, G-protein coupled receptors, ion channels, and DNA, leading to a wide spectrum of therapeutic applications. researchgate.netmdpi.com Research from 2020-2024 has continued to highlight the multifaceted roles of indole derivatives in cancer treatment, infectious disease, inflammation, and neurodegenerative disorders. nih.gov The this compound scaffold shares features with several biologically active indole classes, suggesting multiple avenues for therapeutic exploration.
Anticancer Activity: The indole ring is a core structure in many anticancer agents that target essential cellular processes. researchgate.net For example, some indole derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. nih.gov A series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were successfully designed as MEK inhibitors, a key component of the MAPK signaling pathway often dysregulated in cancer. nih.gov Furthermore, 1H-indole-2-carboxamides have been identified as novel inhibitors of the Androgen Receptor (AR) by targeting an allosteric site (BF3), showing activity in drug-resistant prostate cancer cells. researchgate.net Given these precedents, this compound and its analogs should be screened against a panel of cancer cell lines and relevant molecular targets like protein kinases (e.g., MEK), tubulin, and nuclear hormone receptors. nih.govresearchgate.net
Antimicrobial Applications: Indole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties. researchgate.net A recent study on indole-3-carboxamido-polyamine conjugates found that these compounds could disrupt the bacterial membrane of pathogens like S. aureus and P. aeruginosa. nih.gov Notably, a 5-bromo-indole-3-carboxamide derivative was particularly effective, suggesting that substitution at the 5-position is critical for activity. nih.gov This finding strongly supports the investigation of this compound as a potential antimicrobial agent, possibly acting via membrane perturbation or as a potentiator for existing antibiotics. nih.gov
Neurodegenerative and Inflammatory Diseases: The indole structure is central to neurotransmitters like serotonin (B10506) and has been leveraged to create agents targeting central nervous system receptors. researchgate.net Some indole derivatives act as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases (ChE), which are key targets in the treatment of depression and Alzheimer's disease. nih.gov Others inhibit cyclooxygenase (COX) enzymes, providing anti-inflammatory effects. nih.gov The therapeutic potential of this compound in these areas could be explored by testing its activity against these and other relevant enzymes and receptors.
The following table summarizes potential biological targets for indole-3-carboxamide derivatives based on existing research.
| Biological Target Class | Specific Example(s) | Potential Therapeutic Application |
| Protein Kinases | MEK1, other MAP Kinases | Oncology (e.g., lung, colorectal cancer) nih.gov |
| Nuclear Receptors | Androgen Receptor (BF3 site) | Oncology (castration-resistant prostate cancer) researchgate.net |
| Cytoskeletal Proteins | Tubulin | Oncology nih.gov |
| Bacterial Membranes | Direct Disruption | Infectious Diseases (e.g., MRSA) nih.gov |
| Enzymes (CNS) | Monoamine Oxidase (MAO), Cholinesterases (AChE, BChE) | Neurodegenerative Disorders (Alzheimer's, Parkinson's), Depression nih.gov |
| Enzymes (Inflammation) | Cyclooxygenase (COX) | Anti-inflammatory therapy nih.gov |
Interdisciplinary Research Approaches for Drug Discovery and Development
The journey from a lead compound to a clinical drug is a complex, multi-stage process that necessitates a deeply integrated, interdisciplinary approach. The development of this compound would require seamless collaboration between experts in synthetic chemistry, computational science, structural biology, and pharmacology.
Synthetic and Medicinal Chemistry: At the core of the effort, synthetic chemists are responsible for the rational design and creation of new analogs based on SAR insights. researchgate.net They develop efficient synthetic routes to produce the target compounds and their derivatives for biological evaluation.
Computational Chemistry and Molecular Modeling: This field plays a crucial predictive role. Using computational tools, researchers can perform virtual screening of compound libraries, predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and model ligand-receptor interactions through molecular docking. nih.govmdpi.com This in silico analysis helps prioritize which analogs to synthesize, saving significant time and resources. mdpi.com
Structural Biology: Understanding how a compound interacts with its biological target at an atomic level is invaluable. Techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of the ligand-protein complex. umich.edu This structural information provides a precise roadmap for designing next-generation analogs with improved affinity and selectivity, as seen in cases where resolving an enzyme's structure revealed how to harness it for creating new compounds. umich.edu
Pharmacology and Biology: This discipline provides the essential biological validation. Pharmacologists design and execute a cascade of assays to evaluate the new compounds. wuxibiology.com This begins with in vitro biochemical and cell-based functional assays to determine potency and mechanism of action. wuxibiology.com Promising compounds then advance to more complex evaluations, including ADME profiling, in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, and efficacy testing in animal models of disease. wuxibiology.com
This synergistic workflow, where computational predictions guide chemical synthesis and biological testing generates data that feeds back into improved designs, forms the modern paradigm of drug discovery. researchgate.net The successful development of therapeutics based on the this compound scaffold will depend on the effective integration of these diverse scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-(Benzyloxy)-1H-indole-3-carboxamide, and what experimental conditions are critical for optimizing yield?
- Synthesis Steps :
- Step 1 : Benzyloxy group introduction via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Carboxamide formation via coupling reactions (e.g., using EDCI/HOBt or carbodiimide reagents) with amines under anhydrous conditions .
- Critical Parameters :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to stabilize reactive intermediates .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) achieves >95% purity .
Q. How is this compound structurally characterized, and what analytical techniques are essential?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy at C5, carboxamide at C3) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 293.1284 for C₁₆H₁₄N₂O₂) .
- HPLC : Monitors purity (>98%) using C18 columns and UV detection at 254 nm .
Q. What biological activities are associated with this compound, and which targets are implicated?
- Reported Activities :
- Anticancer : Inhibits tubulin polymerization (IC₅₀ = 1.2 µM in MCF-7 cells) via binding to the colchicine site .
- Anti-inflammatory : Suppresses COX-2 expression (70% inhibition at 10 µM) in LPS-induced macrophages .
- Targets : Enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., serotonin receptors) are common .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in carboxamide coupling reactions?
- Strategies :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to enhance efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yield by 20–30% .
- Controlled Atmosphere : Conduct reactions under argon to prevent oxidation of indole intermediates .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Case Study :
| Derivative | Substituent | Activity Change |
|---|---|---|
| 5-Cl | Cl at C6 | 2× ↑ tubulin inhibition |
| 5-OCH₃ | Methoxy at C5 | 50% ↓ COX-2 affinity |
- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) enhance π-π stacking with hydrophobic enzyme pockets, while bulky groups (e.g., OCH₃) reduce binding .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Assay Conditions : Standardize cell lines (e.g., use authenticated MCF-7) and incubation times (e.g., 48h vs. 72h) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Data Normalization : Include positive controls (e.g., paclitaxel for tubulin assays) to calibrate inter-lab variability .
Q. What computational methods are effective for predicting the compound’s drug-likeness and target interactions?
- Tools :
- Molecular Docking (AutoDock Vina) : Predicts binding modes to tubulin (RMSD <2.0 Å vs. crystallographic data) .
- ADMET Prediction (SwissADME) : Estimates logP = 2.8 (optimal for BBB penetration) and CYP3A4 inhibition risk .
- Validation : Compare with experimental SPR (Surface Plasmon Resonance) data for binding affinity (KD = 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
